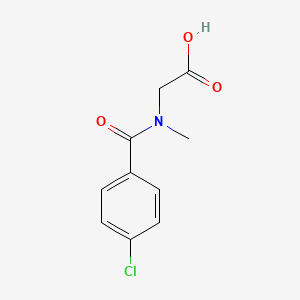

4-Chlorobenzoyl methyl glycine

Description

Contextualization within Glycine (B1666218) Derivatives and Medicinal Chemistry

N-(4-Chlorobenzoyl)glycine, also known by the synonym 4-chlorohippuric acid, belongs to the extensive family of glycine derivatives. nih.gov Glycine, as the simplest amino acid, provides a fundamental building block that can be chemically modified to create a vast array of compounds with diverse properties. ontosight.ai Its derivatives are a cornerstone in various biochemical and pharmaceutical research areas. ontosight.ai

The structure of N-(4-Chlorobenzoyl)glycine consists of a glycine backbone where the amino group is acylated by a 4-chlorobenzoyl group, forming an amide linkage. This specific modification introduces a chlorinated aromatic ring, which significantly influences the molecule's physicochemical properties, such as reactivity and potential biological activity, compared to simpler glycine amides. ontosight.ai The electron-withdrawing nature of the chlorine atom at the para position of the benzoyl ring is a key feature affecting its interactions with biological targets.

In medicinal chemistry, glycine derivatives like N-(4-Chlorobenzoyl)glycine are of considerable interest. ontosight.ai They are investigated for a range of potential pharmacological effects, including acting as enzyme inhibitors. ontosight.ai Research has explored these compounds for anti-inflammatory and analgesic properties, and they form the core of metabolites for certain pharmaceutical drugs, such as the antidepressant Moclobemide. nih.gov The esterified version, methyl N-(4-chlorobenzoyl)glycinate, is a notable derivative that serves as an important intermediate in chemical synthesis.

Significance as a Chemical Scaffold in Drug Discovery

In the field of drug discovery, a chemical scaffold refers to a core molecular structure upon which a variety of chemical modifications can be made to generate a library of new compounds. The N-(4-chlorobenzoyl)glycine framework serves as a valuable scaffold for this purpose. academeresearchjournals.orgresearchgate.net Its inherent structure allows for systematic chemical alterations, enabling researchers to fine-tune biological activity and pharmacokinetic profiles.

The utility of this scaffold is demonstrated in the synthesis of azalactones from 4-chlorobenzoyl glycine. These azalactones are versatile precursors for creating molecules with a wide range of biological activities, including potential herbicides and fungicides. academeresearchjournals.org Furthermore, the 4-chlorobenzoyl group itself is a recurring motif in various pharmacologically active compounds. For example, derivatives of 4-chlorobenzoylpiperidine have been identified as promising, reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in several physiological processes. researchgate.net

Researchers have also incorporated this scaffold into more complex structures, such as N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-acetamide derivatives, which have demonstrated anticonvulsant properties in preclinical models. nih.gov The methyl ester of N-(4-chlorobenzoyl)glycine is a particularly useful intermediate, as the ester group can enhance lipophilicity, a property that can improve bioavailability, before being potentially hydrolyzed to the active carboxylic acid form within the body. The strategic modification of the N-(4-chlorobenzoyl)glycine scaffold is a key strategy in the rational design of new therapeutic agents. rsc.org

Detailed Research Findings

Academic research has illuminated various facets of N-(4-chlorobenzoyl)glycine and its derivatives, from synthesis to biological application.

One common synthetic route involves the reaction of glycine, or its esters, with 4-chlorobenzoyl chloride. echemi.com An alternative method employs 4-chlorobenzoylazide, which reacts with amino acid and peptide esters at room temperature to yield the corresponding 4-chlorobenzoyl derivatives with high efficiency and without significant racemization. cdnsciencepub.com These derivatives are often highly crystalline with sharp melting points, which facilitates their purification and characterization. cdnsciencepub.com

A significant area of investigation is their role as enzyme inhibitors. Studies have identified derivatives of this scaffold as reversible inhibitors of lysine-specific demethylase 1 (LSD1), a target of interest in oncology. In a separate line of research, compounds based on a 4-chlorobenzoylpiperidine structure were developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL). researchgate.net

The versatility of the scaffold is further highlighted by its use as a synthetic intermediate. Methyl N-(4-chlorobenzoyl)glycinate is a frequently used precursor in the synthesis of more elaborate molecules. Beyond esters, 4-chlorobenzoyl glycine is used to prepare azalactones, which in turn serve as building blocks for a variety of heterocyclic compounds with potential bioactivity. academeresearchjournals.org

The therapeutic potential of this chemical class has been explored in several contexts. A notable study detailed the synthesis of a series of N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-acetamide derivatives that exhibited significant anticonvulsant activity in a mouse model of epilepsy (maximal electroshock seizures). nih.gov While structurally distinct, the related compound N'-(4-Chlorobenzoyl)isonicotinohydrazide has been shown to possess antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. scispace.com

Interactive Data Tables

Table 1: Physicochemical Properties of N-(4-Chlorobenzoyl)glycine

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | nih.govechemi.com |

| Molecular Weight | 213.62 g/mol | nih.govechemi.com |

| Common Synonyms | 4-Chlorohippuric acid, p-Chlorobenzoylglycine | nih.gov |

| Appearance | White solid | echemi.com |

Table 2: Examples of N-(4-Chlorobenzoyl)glycine Derivatives in Research

| Derivative Name/Class | Structural Modification | Area of Research/Application | Reference |

| Methyl N-(4-chlorobenzoyl)glycinate | Methyl ester of the glycine carboxyl group | Intermediate in drug synthesis | |

| Azalactones from 4-chlorobenzoyl glycine | Cyclized derivative formed with an aldehyde | Precursors for biologically active heterocyclic compounds | academeresearchjournals.org |

| 4-(4-chlorobenzoyl)piperidine derivatives | 4-chlorobenzoyl group attached to a piperidine (B6355638) ring | Monoacylglycerol lipase (MAGL) inhibition | researchgate.net |

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-acetamides | Scaffold incorporated into a larger benzofuran (B130515) structure | Anticonvulsant activity | nih.gov |

| N-(4-Chlorobenzoyl) peptide derivatives | 4-chlorobenzoyl group attached to the N-terminus of a peptide | Characterization of peptides | cdnsciencepub.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorobenzoyl)-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFXVEBUXFOVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzoyl Glycine Compounds

Direct Synthesis of 4-Chlorobenzoyl Methyl Glycine (B1666218) and its Precursors

The creation of 4-Chlorobenzoyl methyl glycine, also known as methyl N-(4-chlorobenzoyl)glycinate, involves a two-step conceptual approach: the formation of the glycine methyl ester and the subsequent acylation to form the amide linkage. These steps can be performed in different orders, but the fundamental chemical transformations remain the same.

Esterification Approaches to Glycine Derivatives

The esterification of N-acylated glycine derivatives is a crucial step for modifying their solubility and reactivity. The methyl ester of N-(4-chlorobenzoyl)glycine enhances its lipophilicity compared to the carboxylic acid form. This modification can be critical for its use as an intermediate in organic synthesis.

A common method for esterification of N-acyl amino acids involves treatment with an alcohol, such as methanol, in the presence of an acid catalyst. Alternatively, reagents like diazomethane (B1218177) can be used for quantitative esterification of peptides containing 2-methylalanine residues, a method that could be adapted for N-(4-chlorobenzoyl)glycine. cdnsciencepub.com For instance, peptides are often esterified by treatment with ethereal diazomethane in a tetrahydrofuran (B95107) (THF) solution containing a small amount of water. cdnsciencepub.com

Conversely, the hydrolysis of the ester back to the carboxylic acid is a fundamental transformation. For example, methyl 2-(4-chlorobenzamido)acetate can be hydrolyzed to N-(4-chlorobenzoyl)glycine using a base like lithium hydroxide (B78521) in a mixture of THF, methanol, and water. echemi.com This reaction is typically stirred at room temperature for several hours to ensure complete conversion. echemi.com

Table 1: Representative Esterification and Hydrolysis Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-(4-chlorobenzoyl)glycine | Methanol, Acid Catalyst | 4-Chlorobenzoyl methyl glycine | - | General Method |

| Peptides with C-terminal 2-methylalanine | Diazomethane, THF/H₂O | Peptide methyl ester | Quantitative | cdnsciencepub.com |

| Ethyl (4-chlorobenzoyl) glycine | Lithium hydroxide, THF/MeOH/H₂O | N-(4-chlorobenzoyl)glycine | 85% | echemi.com |

| Methyl 2-(4-chlorobenzamido)acetate | Lithium hydroxide monohydrate, THF/MeOH/H₂O | N-(4-chlorobenzoyl)glycine | 75.6% | echemi.com |

Amide Bond Formation Reactions for Benzoyl-Glycine Linkages

The formation of the amide bond between a 4-chlorobenzoyl group and glycine or its ester is a cornerstone of the synthesis. A widely used method is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in the presence of a base. iu.edu

A specific synthesis of 4-Chlorobenzoyl methyl glycine involves the amidation of glycine methyl ester hydrochloride with p-chlorobenzoyl chloride. google.com This reaction is typically carried out in a solvent like dichloromethane (B109758) at a low temperature (0-5 °C), with a base such as triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. google.com After the initial addition, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. google.com

Another effective acylating agent is 4-chlorobenzoylazide, which reacts with amino acid esters at room temperature to yield the corresponding N-(4-chlorobenzoyl) derivatives in good yields (60-90%) and without significant racemization. cdnsciencepub.com This method is advantageous for its mild conditions. cdnsciencepub.com The general principle of amide bond formation is a fundamental reaction in peptide synthesis, where a protected amino acid's carboxyl group is activated to react with the amino group of another. oup.com

Table 2: Amide Bond Formation Reactions

| Amine Component | Acylating Agent | Base/Solvent | Product | Reference |

| Glycine methyl ester hydrochloride | p-Chlorobenzoyl chloride | Triethylamine / Dichloromethane | 4-Chlorobenzoyl methyl glycine | google.com |

| Glycine | Benzoyl chloride | 10% Aqueous Sodium Hydroxide | N-Benzoylglycine (Hippuric Acid) | echemi.com |

| Amino acid/peptide esters | 4-Chlorobenzoylazide | - | 4-Chlorobenzoyl derivatives | cdnsciencepub.com |

Advanced Synthetic Strategies for Analogues and Derivatives

Building upon the fundamental synthesis of 4-Chlorobenzoyl methyl glycine, more sophisticated methods are employed to create analogues with specific stereochemistry or to adapt the synthesis for high-throughput applications.

Chiral Synthesis and Stereoselective Approaches

While glycine itself is not chiral, the synthesis of derivatives from other amino acids or the creation of analogues where the glycine backbone is substituted requires control of stereochemistry. The Erlenmeyer–Plöchl azlactone synthesis is a classic method that transforms an N-acyl glycine into other amino acids via an oxazolone (B7731731) intermediate. lookchem.com For example, hippuric acid (N-benzoylglycine) can be cyclized to an azlactone, which then reacts with aldehydes to introduce a new side chain. lookchem.com This approach can be adapted for N-(4-chlorobenzoyl)glycine to produce various α-amino acid derivatives.

Modern asymmetric synthesis often relies on chiral catalysts. For instance, the phase-transfer alkylation of imines using a chiral catalyst, such as a Cinchona alkaloid, can produce enantiomerically enriched amino acids, like 4-chloro-L-phenylalanine, with high enantiomeric excess. cambridge.org Another strategy involves the use of chiral auxiliaries attached to the glycine unit to direct stereoselective reactions.

Solid-Phase Synthesis Techniques Utilizing 4-Chlorobenzoyl Moieties

Solid-phase synthesis is a powerful technique for the rapid preparation of peptides and other oligomers. This methodology can be applied to the synthesis of molecules incorporating the 4-chlorobenzoyl group. In a typical solid-phase approach, the initial building block (e.g., an amino acid) is attached to a solid support, and subsequent reagents are added in solution to build the molecule step-by-step. acs.org

The use of fluorinated benzoyl chlorides has been explored in solid-phase synthesis to aid in reaction monitoring by 19F NMR spectroscopy. acs.org This principle highlights the compatibility of benzoyl-type moieties with solid-phase techniques. The 4-chlorobenzoyl group can be introduced onto a resin-bound peptide or amino acid, leveraging its properties for purification or as a stable protecting group. cdnsciencepub.com

Reaction Mechanisms and Chemical Reactivity

The chemical reactivity of 4-Chlorobenzoyl methyl glycine is primarily governed by the amide and ester functional groups. The Erlenmeyer–Plöchl synthesis, for example, proceeds through the formation of an azlactone (or oxazolone) intermediate. lookchem.com This occurs when an N-acyl glycine, in the presence of acetic anhydride, undergoes cyclization and dehydration. The azlactone has acidic protons at the C4 position, which can be deprotonated to form an enolate that then reacts with electrophiles like aldehydes. lookchem.com

The amide bond itself exhibits characteristic reactivity. Hydrolysis of the amide bond in N-acyl amino acid amides and peptides can occur under acidic conditions, such as those used for cleavage from a resin in solid-phase synthesis. The rate of this hydrolysis is influenced by the electronic properties of the acyl group. Electron-donating substituents on the benzoyl ring tend to accelerate hydrolysis, while electron-withdrawing groups, such as the chloro group in 4-chlorobenzoyl glycine, generally suppress this hydrolysis. This effect can be predicted using Hammett σ values.

The presence of the 4-chloro substituent on the benzoyl ring influences the electronic properties of the molecule, affecting the reactivity of both the amide and ester groups. This electron-withdrawing group makes the carbonyl carbon of the amide more electrophilic and can affect the rates of reactions involving this part of the molecule.

Nucleophilic Acyl Substitution Pathways in Derivative Formation

The formation of N-(4-chlorobenzoyl)glycine and its esters primarily proceeds through nucleophilic acyl substitution reactions. In these reactions, the amino group of glycine or its ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of a 4-chlorobenzoyl derivative.

One common method involves the reaction of glycine or its ester with 4-chlorobenzoyl chloride in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. This approach is a standard method for forming amide bonds. mdpi.com

An alternative and effective method for the N-acylation of amino acid and peptide esters utilizes 4-chlorobenzoylazide. cdnsciencepub.comnasa.gov This reagent reacts with the amino group of the glycine ester in a nucleophilic acyl substitution to yield the corresponding N-(4-chlorobenzoyl) derivative. This reaction is notable for proceeding under mild, room temperature conditions with good yields and without significant racemization. cdnsciencepub.comnasa.gov The reaction is versatile and can be applied to a range of amino acid and peptide esters, including those with sterically hindered amino groups. cdnsciencepub.comnasa.gov

The general mechanism for nucleophilic acyl substitution involves the attack of the nucleophile (the amino group of glycine or its derivative) on the carbonyl carbon of the acylating agent (e.g., 4-chlorobenzoyl chloride or azide). This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (chloride or azide) is eliminated, and the carbonyl double bond is reformed, resulting in the N-acylated product.

Below is a table summarizing the synthesis of various N-(4-chlorobenzoyl) peptide esters using 4-chlorobenzoylazide, demonstrating the utility of this nucleophilic acyl substitution pathway. cdnsciencepub.com

| Amino Acid/Peptide Ester | Product | Yield (%) |

| Methyl L-alaninate | Methyl N-(4-chlorobenzoyl)-L-alaninate | 85 |

| Methyl L-valinate | Methyl N-(4-chlorobenzoyl)-L-valinate | 90 |

| Methyl L-leucinate | Methyl N-(4-chlorobenzoyl)-L-leucinate | 88 |

| Methyl L-isoleucinate | Methyl N-(4-chlorobenzoyl)-L-isoleucinate | 82 |

| Methyl L-phenylalaninate | Methyl N-(4-chlorobenzoyl)-L-phenylalaninate | 92 |

| Methyl L-prolinate | Methyl N-(4-chlorobenzoyl)-L-prolinate | 75 |

| Methyl glycinate | Methyl N-(4-chlorobenzoyl)glycinate | 80 |

| Methyl L-tryptophanate | Methyl N-(4-chlorobenzoyl)-L-tryptophanate | 78 |

| Methyl L-serinate | Methyl N-(4-chlorobenzoyl)-L-serinate | 70 |

| Methyl L-threoninate | Methyl N-(4-chlorobenzoyl)-L-threoninate | 65 |

Table 1: Synthesis of N-(4-chlorobenzoyl) amino acid methyl esters via nucleophilic acyl substitution with 4-chlorobenzoylazide. Data sourced from Shaw & Taylor (1986). cdnsciencepub.com

Investigation of Dehalogenation Mechanisms in Related 4-Chlorobenzoyl Systems

The carbon-chlorine bond in the 4-chlorobenzoyl moiety is generally stable; however, its cleavage can be achieved through specific enzymatic or chemical methods. Understanding the dehalogenation mechanisms in related systems provides insight into the potential reactivity of N-(4-chlorobenzoyl)glycine.

Enzymatic Dehalogenation:

A well-studied example is the enzymatic dehalogenation of 4-chlorobenzoyl-Coenzyme A (4-CBA-CoA) by 4-chlorobenzoyl-CoA dehalogenase. cdnsciencepub.comacs.org This enzyme catalyzes the hydrolytic dehalogenation of 4-CBA-CoA to 4-hydroxybenzoyl-CoA. cdnsciencepub.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org The key steps involve:

Nucleophilic Attack: The carboxylate group of an aspartate residue (Asp-145) in the enzyme's active site acts as a nucleophile, attacking the C4 position of the benzoyl ring of the substrate. cdnsciencepub.com

Formation of a Meisenheimer Intermediate: This attack leads to the formation of a negatively charged covalent intermediate known as a Meisenheimer complex. cdnsciencepub.com

Chloride Displacement: The aromaticity of the ring is restored by the displacement of the chloride ion, resulting in the formation of an aryl-enzyme ester intermediate.

Hydrolysis: The aryl-enzyme ester is subsequently hydrolyzed by an activated water molecule, releasing the final product, 4-hydroxybenzoyl-CoA.

This enzymatic process highlights a biological pathway for the specific cleavage of the aryl-chloride bond, which is otherwise resistant to simple hydrolysis.

Chemical Dehalogenation:

Non-enzymatic dehalogenation of aryl chlorides can be accomplished using various chemical methods, most notably with palladium-based catalysts. nih.govijrti.orgmdpi.comclockss.orgorganic-chemistry.org These reactions typically involve the reductive cleavage of the carbon-halogen bond. A common approach utilizes a palladium catalyst, such as palladium chloride (PdCl₂), in the presence of a reducing agent. nih.govmdpi.comclockss.org

For instance, a mild and environmentally friendly method for the dehalogenation of functionalized aryl halides has been developed using palladium nanoparticles formed from PdCl₂ in the presence of tetramethyldisiloxane (TMDS) in water. nih.govmdpi.comclockss.org The proposed mechanism for this type of palladium-catalyzed dehalogenation generally involves the following cycle:

Reduction of Pd(II) to Pd(0): The active catalytic species, Pd(0), is formed in situ from the reduction of the Pd(II) precursor.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl-chloride bond, forming an Ar-Pd(II)-Cl intermediate.

Reductive Elimination: This intermediate then reacts with a hydrogen source, leading to the reductive elimination of the dehalogenated arene (Ar-H) and regeneration of the active palladium catalyst.

The table below summarizes the conditions for the palladium-catalyzed dehalogenation of various aryl chlorides.

| Aryl Chloride | Catalyst | Reducing Agent/Conditions | Yield (%) | Reference |

| 4-Chlorotoluene | PdCl₂/TMDS | Water, 45-50 °C | >95 | nih.gov |

| 4-Chloroanisole | PdCl₂/TMDS | Water, 45-50 °C | >95 | nih.gov |

| 4-Chlorobenzaldehyde | PdCl₂/TMDS | Water, 45-50 °C | >95 | nih.gov |

| 1-Chloro-4-nitrobenzene | PdCl₂/TMDS | Water, 45-50 °C | >95 | nih.gov |

| 4'-Chloroacetophenone | Polymer-supported terpyridine palladium | HCO₂K, Seawater, 25 °C | 94 | organic-chemistry.org |

Table 2: Examples of Palladium-Catalyzed Dehalogenation of Aryl Chlorides.

Exploration of General Chemical Transformations (e.g., Oxidation, Reduction, Substitution)

N-(4-Chlorobenzoyl)glycine and its derivatives can undergo a variety of chemical transformations, including hydrolysis, oxidation, and reduction.

Hydrolysis:

The amide bond in N-(4-chlorobenzoyl)glycine (also known as 4-chlorohippuric acid) can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and glycine. mdpi.com Similarly, the ester group of N-(4-chlorobenzoyl)glycine methyl ester can be hydrolyzed to the corresponding carboxylic acid. A common laboratory procedure for this is the treatment of the methyl ester with a base such as lithium hydroxide in a mixture of solvents like tetrahydrofuran, methanol, and water. organic-chemistry.org This reaction typically proceeds with high yields.

A study on the hydrolysis of N-acylated amino acid amides found that the stability of the amide bond can be influenced by substituents on the N-terminal aromatic acyl group. nih.gov Electron-withdrawing groups, such as the chloro group in the 4-position, were found to suppress the rate of acid-catalyzed hydrolysis compared to electron-donating groups. nih.gov

Oxidation:

While specific studies on the oxidation of N-(4-chlorobenzoyl)glycine are limited, the general reactivity of N-acylglycines suggests potential pathways. The glycine backbone can be a site for oxidation. For instance, the enzymatic oxidation of N-acylglycines can occur. Peptidylglycine α-amidating monooxygenase (PAM) is an enzyme that catalyzes the oxidative cleavage of the Cα-N bond of the glycyl residue in N-fatty acylglycines to produce the corresponding primary fatty acid amide and glyoxylate. msu.edu

In terms of chemical oxidation, strong oxidizing agents could potentially lead to the degradation of the molecule. For related compounds like N-[4-(heptyloxy)benzoyl]glycine, the alkyl chain is susceptible to oxidation to form aldehydes or carboxylic acids. For N-(4-chlorobenzoyl)glycine, the aromatic ring is relatively resistant to oxidation due to the deactivating effect of the chloro and acylamino groups.

Reduction:

The benzoyl group of N-acylglycine derivatives is susceptible to reduction. For example, the benzoyl group in N-[4-(heptyloxy)benzoyl]glycine can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). It is expected that the 4-chlorobenzoyl group in N-(4-chlorobenzoyl)glycine would undergo a similar transformation to yield N-(4-chlorobenzyl)glycine.

Substitution on the Phenyl Ring:

Electrophilic aromatic substitution on the phenyl ring of N-(4-chlorobenzoyl)glycine is expected to be difficult. The 4-chlorobenzoyl group is strongly deactivating due to the electron-withdrawing nature of both the chlorine atom and the carbonyl group. These groups direct incoming electrophiles to the meta positions (relative to the carbonyl group). However, the deactivating nature of the ring makes such reactions challenging to perform under standard conditions. Nucleophilic aromatic substitution, other than the dehalogenation described previously, would require the presence of additional strong electron-withdrawing groups on the ring.

Advanced Spectroscopic and Analytical Research Beyond Basic Characterization for 4 Chlorobenzoyl Methyl Glycine

Theoretical Spectroscopic Analysis

Theoretical calculations have become indispensable tools in modern chemistry, offering a powerful complement to experimental data for the structural and electronic characterization of molecules. nih.gov By employing quantum chemical methods, researchers can predict spectroscopic properties with high accuracy, aiding in the interpretation of experimental spectra and providing insights into molecular behavior at the atomic level.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a valuable method for verifying molecular structures. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently employed, often in conjunction with Density Functional Theory (DFT) using functionals like B3LYP or the Hartree-Fock (HF) method. researchgate.netillinois.edu These calculations provide theoretical ¹H and ¹³C chemical shifts that can be correlated with experimentally obtained values. nsf.gov The comparison between theoretical and experimental data helps in the precise assignment of resonance signals to specific atoms within the molecule. nih.gov Discrepancies between calculated and experimental shifts can indicate the influence of solvent effects, conformational dynamics, or hydrogen bonding. nsf.gov

For 4-Chlorobenzoyl methyl glycine (B1666218), theoretical chemical shifts can be calculated for its constituent protons and carbons. The results are typically benchmarked against experimental data obtained in a solvent like DMSO-d₆.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Chlorobenzoyl Methyl Glycine

| Atom | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Atom | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |

|---|---|---|---|---|---|

| Aromatic-H | 7.95 (d) | 7.90 | C=O (amide) | 167.5 | 167.0 |

| Aromatic-H | 7.55 (d) | 7.50 | C=O (ester) | 170.2 | 169.8 |

| N-H | 8.90 (t) | 8.85 | Aromatic C-Cl | 137.8 | 137.5 |

| CH₂ | 4.10 (d) | 4.05 | Aromatic C-H | 129.0 | 128.8 |

| OCH₃ | 3.70 (s) | 3.65 | Aromatic C-H | 129.5 | 129.3 |

| Aromatic C-CO | 132.5 | 132.1 | |||

| CH₂ | 41.5 | 41.2 |

Note: This table is illustrative and contains hypothetical data based on typical results from quantum chemical calculations for similar compounds.

Computational vibrational analysis is a powerful tool for understanding the molecular vibrations observed in Fourier-Transform Infrared (FT-IR) and Laser-Raman spectroscopy. worldscientific.com DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. scirp.org The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental spectra. scirp.org

A crucial component of this analysis is the Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal vibrational mode. nepjol.info This allows for unambiguous assignment of the spectral bands to specific functional groups and molecular motions. worldscientific.com

Table 2: Illustrative Vibrational Frequencies and PED Analysis for 4-Chlorobenzoyl Methyl Glycine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | PED Contribution (%) |

|---|---|---|---|

| N-H Stretch | 3350 | 3345 | ν(N-H) (98) |

| C-H Stretch (Aromatic) | 3080 | 3075 | ν(C-H) (99) |

| C-H Stretch (Aliphatic) | 2950 | 2948 | ν(C-H) (97) |

| C=O Stretch (Amide I) | 1680 | 1675 | ν(C=O) (85), δ(N-H) (10) |

| C=O Stretch (Ester) | 1740 | 1735 | ν(C=O) (90) |

| C-N Stretch | 1420 | 1415 | ν(C-N) (60), δ(C-H) (25) |

Note: This table is illustrative and contains hypothetical data. ν represents stretching and δ represents bending.

Quantum Chemical Calculations of NMR Chemical Shifts (¹H and ¹³C)

Electron Diffraction Studies for Molecular Conformation Elucidation

Gas-phase electron diffraction is a powerful experimental technique for determining the precise geometric structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state. acs.org This method provides detailed information on bond lengths, bond angles, and dihedral (torsional) angles, which together define the molecule's conformation. acs.org For a flexible molecule like 4-Chlorobenzoyl methyl glycine, electron diffraction can help to identify the preferred conformations and the potential energy landscape associated with rotations around single bonds, such as the C-N bond and the bonds within the glycine methyl ester moiety. The experimental diffraction data is often analyzed in conjunction with theoretical calculations to refine the structural model.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. For molecules that can exist as stereoisomers, chiral chromatography is the method of choice. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose. nih.govmdpi.com

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comgcms.cz Polysaccharide-based CSPs are widely used in HPLC for their broad applicability. mdpi.com The development of a successful chiral separation method allows for the determination of enantiomeric purity, which is crucial in many fields. These methods provide quantitative data on the composition of enantiomeric or diastereomeric mixtures.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Chlorobenzoyl methyl glycine |

| N-(4-Chlorobenzoyl)-4-methylbenzenesulfonamide |

| Glycine |

Biochemical and Molecular Interactions of N 4 Chlorobenzoyl Glycine Compounds in Vitro

Enzyme Inhibition Profiles

N-(4-Chlorobenzoyl)glycine and its structural analogs have been evaluated for their ability to inhibit a variety of enzymes, demonstrating a spectrum of potencies and selectivities.

Derivatives of N-(4-Chlorobenzoyl)glycine have been explored for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key to the inflammatory process. mdpi.com The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) and thromboxanes. mdpi.comstanford.edu While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. stanford.educriver.com

Some N-(4-Chlorobenzoyl)glycine derivatives, particularly those designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), have shown inhibitory activity against COX enzymes. researchgate.netacs.org For instance, the phenethyl amide derivative of indomethacin, which contains the 4-chlorobenzoyl moiety, was identified as a potent and selective COX-2 inhibitor. researchgate.net The 4-chlorobenzoyl group of indomethacin has been observed to bind within the active site of COX-2. acs.org Specifically, the chlorine atom interacts with the amino acid residue Leu-384 at the top of the active site, while the benzoyl oxygen interacts with Ser-530. acs.org The benzoyl group itself is stabilized by hydrophobic interactions with several other amino acid residues. acs.org

It's noteworthy that some compounds containing the 4-chlorobenzoyl substituent demonstrate a high degree of COX-2 selectivity without interacting with the side pocket utilized by other classes of COX-2 inhibitors. nih.gov The development of selective COX-2 inhibitors is a significant area of research, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Compounds

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,4-Benzoxazine derivatives (3e, 3f, 3r, 3s) | COX-2 | 0.57–0.72 | 186.8–242.4 | researchgate.net |

| Thiazolylhydrazine-piperazine derivatives (3c, 3d, 3e) | COX-2 | Potent Inhibition | Selective for COX-2 | mdpi.com |

| Indole-3-glyoxamides (IND19, IND20) | COX-2 | 0.12 | >1 | acs.org |

| Pyrazolone derivatives (PYZ16) | COX-2 | 0.52 | 10.73 | acs.org |

| N-hydroxyurea derivative of flurbiprofen (B1673479) (2) | COX-2 | Potent Inhibition | Dual COX-2/5-LOX inhibitor | nih.gov |

| N-hydroxyurea derivative of diclofenac (B195802) (3) | COX-2 | Potent Inhibition | Dual COX-2/5-LOX inhibitor | nih.gov |

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govmdpi.com Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. mdpi.comnih.gov

Studies on various chemical compounds have demonstrated their potential to inhibit these enzymes. For instance, methanolic extracts of certain plants have shown significant in vitro inhibitory activity against both α-amylase and α-glucosidase. nih.govcore.ac.uk Similarly, some flavonoid compounds have been identified as potent inhibitors of α-glucosidase, with some also exhibiting weak α-amylase inhibition. mdpi.com The inhibitory activity of these compounds is often compared to the standard drug acarbose. core.ac.uk While direct studies on N-(4-Chlorobenzoyl)glycine are not extensively detailed in the provided results, the investigation of related heterocyclic compounds indicates that this class of molecules is of interest for enzyme inhibition.

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibition by Various Compounds

| Compound/Extract | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Quercus coccifera methanolic extract | α-Amylase | 0.17 | nih.gov |

| Quercus coccifera methanolic extract | α-Glucosidase | 0.38 | nih.gov |

| Spatoglossum asperum methanolic extract | α-Amylase | 55 | core.ac.uk |

| Spatoglossum asperum methanolic extract | α-Glucosidase | 61 | core.ac.uk |

| Baicalein | α-Amylase | 48.40 | informaticsjournals.co.in |

| Baicalein | α-Glucosidase | 16.03 | informaticsjournals.co.in |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine. core.ac.ukwikipedia.org There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. wikipedia.orgmdpi.com MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and dopamine. wikipedia.orgmdpi.com Inhibition of MAOs is a therapeutic approach for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors). wikipedia.orgcriver.com

Several studies have investigated the MAO inhibitory potential of various heterocyclic compounds. For example, a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides were synthesized and tested for their ability to inhibit both MAO-A and MAO-B. core.ac.ukresearchgate.net Some of these compounds exhibited submicromolar inhibition of both isoforms, indicating a lack of selectivity. core.ac.ukresearchgate.net In contrast, other synthesized derivatives showed selective inhibition of MAO-B. core.ac.uk Kinetic studies have indicated that the inhibition by some of these compounds is reversible. core.ac.uk

Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by Selected Compounds

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Quinazolyl hydrazone derivatives (5d, 5h) | MAO-A | 0.27, 0.31 | Slightly less effective against MAO-B | core.ac.uk |

| Quinazolyl hydrazone derivatives (14a-14d) | MAO-B | Micromolar inhibition | Selective for MAO-B | core.ac.uk |

| Thiazolylhydrazine-piperazine derivative (3e) | MAO-A | 0.057 | Selective for MAO-A | mdpi.com |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (25) | MAO-B | 0.0011 | Selective for MAO-B | nih.gov |

| Umbelliferone | MAO-A | 10.98 | SI = 0.607 | nih.gov |

| Rhamnetin | MAO-B | 10.32 | SI = 3.096 | nih.gov |

Research has extended to the effects of N-(4-Chlorobenzoyl)glycine and its analogs on other enzymes. An analog of indomethacin, N-(4-chlorobenzoyl)-melatonin, was found to be a selective inhibitor of aldo-keto reductase 1C3 (AKR1C3) without significantly inhibiting the closely related isoforms AKR1C1 and AKR1C2. nih.gov This selectivity was predicted based on the crystal structure of AKR1C3. nih.gov Aldose reductase is an enzyme implicated in the long-term complications of diabetes. nih.govmdpi.comunits.it

Furthermore, Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has been identified as a key player in axon degeneration. evotec.comfrontiersin.org Inhibition of SARM1's NADase activity is being explored as a therapeutic strategy for neurodegenerative diseases. frontiersin.orgnih.gov Some small molecule inhibitors of SARM1 have been shown to undergo a base-exchange reaction with NAD+ to form the actual inhibitory compound. evotec.com However, at subinhibitory concentrations, some of these inhibitors can paradoxically activate SARM1. researchgate.netbiorxiv.org

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Receptor Binding Studies, including GABAA Receptor Interactions

The interaction of N-(4-Chlorobenzoyl)glycine derivatives with various receptors has been a focus of research. The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system. Glycine (B1666218) itself can act as an inhibitory neurotransmitter. Studies on mutated glycine receptors, which can cause the neurological disorder hyperekplexia, have shown that certain phenolic compounds can positively modulate receptor function. nih.gov For example, 4-chloropropofol, a chlorinated phenolic compound, was found to be a positive allosteric modulator of wild-type and mutated glycine receptors. nih.gov This suggests that the presence of a chloro-substituted phenyl ring, a feature of N-(4-Chlorobenzoyl)glycine, can influence interactions with such receptors.

Modulation of Cellular Targets and Pathways

The in vitro effects of N-(4-Chlorobenzoyl)glycine and related compounds extend to the modulation of various cellular targets and signaling pathways. Glycine and its derivatives have been shown to influence cellular processes such as inflammation and cell survival.

Glycine itself can modulate the function of inflammatory cells like macrophages and neutrophils. nih.gov It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. researchgate.net This effect may be mediated through various mechanisms, including interaction with glycine receptors or modulation of intracellular signaling pathways. nih.govresearchgate.net Some research suggests that glycine's cytoprotective effects may involve the suppression of a "death channel" in the plasma membrane. nih.gov More recent findings indicate that glycine may inhibit NINJ1-mediated plasma membrane rupture, a key event in lytic cell death pathways. elifesciences.org

Preclinical Pharmacological Evaluation of N 4 Chlorobenzoyl Glycine Derivatives Non Human in Vivo Models

Anticonvulsant Activity Assessment (e.g., Pentylenetetrazole Model)

The anticonvulsant effects of N-(4-Chlorobenzoyl)glycine derivatives have been primarily assessed using the pentylenetetrazole (PTZ)-induced seizure model in mice. This model is a standard for screening potential antiepileptic drugs.

Quinazolin-4(3H)-one derivatives, synthesized using 2-(4-chlorobenzamido)-5-iodobenzoic acid as a precursor, have shown potential anticonvulsant activity. researchgate.net The evaluation of these compounds considered the percentage of protection against PTZ-induced seizures, the delay in the onset of the first seizure, and a reduction in the number of seizures. researchgate.net Another study on fluorinated quinazolinone derivatives found that compounds with 4-chloro, 4-bromo, and 4-iodo substitutions on a benzyl (B1604629) group at the 3-position conferred significant protection (69.5–73.1%) in the maximal electroshock (MES) seizure model. who.int

Similarly, research into glycine (B1666218) derivatives has indicated that the inclusion of a chlorophenyl group may enhance anticonvulsant activity. tandfonline.com In studies using the PTZ model, various glycine derivatives demonstrated significant protective effects against induced seizures. tandfonline.com

Derivatives incorporating a triazole nucleus have also been investigated. A 3-[3-[(dimethylamino)methyl-5-methyl-4H-1,2,4-triazol-4-yl]-4-(o-chlorobenzoyl)-pyridine derivative showed good anticonvulsant activity in the PTZ model.

Table 1: Anticonvulsant Activity of Selected N-(4-Chlorobenzoyl)glycine Derivatives

| Derivative Class | Model | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | PTZ-induced seizures (mice) | Demonstrated potential anticonvulsant activity based on protection %, seizure latency, and seizure number reduction. | researchgate.net |

| Fluorinated Quinazolinones (e.g., 3-(4-Chlorobenzyl) derivative) | Maximal Electroshock (MES) (mice) | Provided 69.5-73.1% protection against seizures. | who.int |

| Glycine Derivatives | PTZ-induced seizures | Chlorophenyl group may enhance anticonvulsant effects; significant seizure protection observed. | tandfonline.com |

| Triazole Derivatives | PTZ-induced seizures | Showed good anticonvulsant activity. |

Anti-inflammatory Efficacy

The anti-inflammatory potential of N-(4-Chlorobenzoyl)glycine derivatives has been demonstrated in various in vivo models, such as the carrageenan-induced paw edema model in rats. This test is a benchmark for evaluating acute anti-inflammatory effects.

Indole (B1671886) derivatives, which can be considered analogues of the anti-inflammatory drug indomethacin (B1671933), have shown that having a 4-chlorobenzoyl group at the indole nitrogen is favorable for activity. tandfonline.comtandfonline.com For example, (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone produced a 73.5% inhibition of edema one hour after carrageenan injection, which was more potent than indomethacin at the same time point (71.2% inhibition). tandfonline.com Another study found that some indole derivatives showed good anti-inflammatory activity, reducing inflammation by 56.4–93.5% after 6 hours. nih.gov

Furthermore, a series of 4,6-disubstituted quinazoline (B50416) derivatives conjugated with α-amino acids were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw model. nih.gov The compound featuring a methyl glycine moiety demonstrated notable activity. nih.gov

Table 2: Anti-inflammatory Activity of Selected N-(4-Chlorobenzoyl)glycine Derivatives in the Rat Paw Edema Model

| Derivative | Edema Inhibition (%) | Time Post-Carrageenan | Reference |

|---|---|---|---|

| (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone | 73.5% | 1 hour | tandfonline.com |

| Indomethacin (Reference) | 71.2% | 1 hour | tandfonline.com |

| Indole Derivative 7g | Up to 93.5% | 6 hours | nih.gov |

| Quinazoline-methyl glycine conjugate | 9.3% | Not Specified | nih.gov |

| Indomethacin (Reference) | 48% | Not Specified | nih.gov |

Antimicrobial and Anticancer Properties

Preclinical studies have revealed that derivatives of N-(4-Chlorobenzoyl)glycine possess promising antimicrobial and anticancer activities.

Hydrazide derivatives have been a particular focus for antimicrobial research. Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide and its metal complexes with cobalt(II), nickel(II), and copper(II) have demonstrated promising biological activity against various bacterial and fungal species. researchgate.netmdpi.com

In the realm of anticancer research, quinazoline derivatives conjugated with amino acids have been evaluated against leukemia human lymphoma cancer cell lines (U937), where they exhibited an ability to lower cell viability. nih.gov Additionally, 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which are structurally related, were assessed for their cytotoxic properties against breast cancer and head and neck squamous cell carcinoma cell lines. ekb.eg Certain compounds in this class showed anticancer activity that was comparable to or stronger than the reference drug, etoposide (B1684455). ekb.eg The mechanism for this activity was suggested to be the inhibition of human DNA topoisomerase II. ekb.eg

Table 3: Antimicrobial and Anticancer Activity of Selected N-(4-Chlorobenzoyl)glycine Derivatives

| Derivative Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide metal complexes | Antimicrobial | Promising activity against bacterial and fungal species. | researchgate.netmdpi.com |

| Quinazoline-amino acid conjugates | Anticancer | Showed reduced cell viability in U937 leukemia cell lines. | nih.gov |

| 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides | Anticancer | Activity equipotent or stronger than etoposide against breast and head/neck cancer cell lines. | ekb.eg |

Anxiolytic and Muscle Relaxant Effects

The structural relationship between N-(4-Chlorobenzoyl)glycine derivatives and known anxiolytic agents like benzodiazepines has prompted investigations into their effects on anxiety and muscle relaxation.

One notable derivative, 2-o-chlorobenzoyl-4-chloro-n-methyl-n-alpha-glycylglycinanilide hydrate, was studied in cats and monkeys. acs.org The study found that this compound produced a stronger "taming" effect in wild cats and a more potent hypnotic effect in monkeys when compared to diazepam. acs.org It also modified sleep-wakefulness cycles in both species and inhibited activity in the reticular formation, hypothalamus, and amygdala, similar to diazepam. acs.org

Other research has focused on triazole derivatives. For instance, 1-(2-o-chlorobenzoyl-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylcarbamoyl-1H-1,2,4-triazole hydrochloride dihydrate is recognized as a potent sleep-inducing and anxiolytic drug. Furthermore, certain 5-chloro-2-[3-[(dimethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]benzophenones have exhibited potent sedative, muscle relaxant, and anticonvulsant activities.

Cardiovascular System Modulation (e.g., Antihypertensive Activity)

Certain classes of N-(4-Chlorobenzoyl)glycine derivatives, particularly those based on the quinazoline scaffold, have been investigated for their effects on the cardiovascular system. Quinazoline derivatives are known to possess a wide range of biological activities, including antihypertensive effects. researchgate.netwho.int

The therapeutic value of quinazoline-based drugs was initially established with the approval of alpha-1 adrenoceptor antagonists like prazosin (B1663645) and doxazosin (B1670899) for the treatment of hypertension. researchgate.net More recent research has continued to explore this scaffold. For instance, a series of 2-((4-Chlorobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide derivatives were synthesized and evaluated as soluble epoxide hydrolase (sEH) inhibitors, a mechanism that can lead to antihypertensive effects.

While selective COX-2 inhibitors derived from N-(4-chlorobenzoyl)glycine, such as certain indole derivatives, have shown potent anti-inflammatory effects, their development has sometimes been associated with cardiovascular side effects like high blood pressure. tandfonline.comtandfonline.comnih.gov This highlights the complexity of modulating cardiovascular responses with this class of compounds.

Structure Activity Relationship Sar Studies of N 4 Chlorobenzoyl Glycine Analogues

Impact of Substituent Variations on Biological Activity

The biological activity of N-(4-Chlorobenzoyl)glycine analogues is highly sensitive to the nature and position of substituents on the aromatic ring and other parts of the molecule. The chlorine atom at the para-position of the benzoyl group is a common feature in many biologically active compounds, influencing factors like steric and electronic properties. nih.gov SAR studies focus on how variations from this core structure modulate activity.

Modifications to the benzoyl ring are a key area of investigation. For instance, in related glycine (B1666218) benzamide (B126) series, there is a clear preference for lipophilic groups at the meta-position of the benzoyl ring. nih.gov While a chloro-substituent at this position (yielding a 3-chloro-benzoyl analogue) was found to be potent, a methyl group was nearly as active. nih.gov This suggests that lipophilicity in this region is a significant contributor to activity. Further studies on related heterocyclic compounds show that electron-donating groups can enhance activity, possibly by improving interactions with biological targets like DNA. rsc.org Conversely, replacing the 4-chlorophenyl group with a 4-fluorophenyl has been shown to improve potency in some contexts, indicating the nuanced role of halogen substituents. researchgate.net

Substitutions on other parts of the molecule also have a profound impact. The esterification of the glycine's carboxylic acid to form a methyl ester, creating methyl N-(4-chlorobenzoyl)glycinate, enhances lipophilicity. This modification can be crucial for improving properties like bioavailability. In broader studies of similar scaffolds, polar substituents have been identified as critical for potent activity in some cases, while in others, nonpolar contacts are dominant. acs.orgacs.org

The following table summarizes the observed impact of various substituent modifications on the biological activity of N-(4-Chlorobenzoyl)glycine analogues and related structures, based on findings from multiple research efforts.

| Modification Site | Substituent | Observed Impact on Activity | Reference |

| Benzoyl Ring (meta-position) | Chloro (Cl) | Potent activity | nih.gov |

| Benzoyl Ring (meta-position) | Methyl (CH₃) | Nearly as potent as chloro analogue | nih.gov |

| Benzoyl Ring (meta-position) | Trifluoromethoxy (OCF₃) | Slightly less active | nih.gov |

| Benzoyl Ring (para-position) | Fluoro (F) | Improved potency over chloro in some systems | researchgate.net |

| Benzoyl Ring | Electron-donating groups | Can increase activity | rsc.org |

| Glycine Moiety | Methyl Ester (COOCH₃) | Enhances lipophilicity and potential bioavailability |

Chirality and Stereochemical Influence on Activity

Chirality, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of N-(4-Chlorobenzoyl)glycine analogues. Since amino acids (except for glycine itself) are chiral, their derivatives often exist as enantiomers—mirror-image isomers that can have vastly different interactions with chiral biological targets like receptors and enzymes. libretexts.org

The specific stereochemistry of the molecule can dictate its potency and selectivity. For example, in a series of glycine benzamide agonists for the GPR139 receptor, the (S)-enantiomer of 3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide was identified as a highly potent and selective agonist. nih.gov This demonstrates that one enantiomer can fit much more effectively into a binding site than its mirror image. The synthesis of tailor-made amino acids often employs chiral ligands to control the stereochemical outcome, ensuring the production of the desired, more active enantiomer. nih.gov

Pharmacophore Identification and Refinement

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying and refining this pharmacophore is a cornerstone of rational drug design. unime.it For N-(4-Chlorobenzoyl)glycine analogues, this process involves determining which parts of the molecule are indispensable for binding to a biological target and which can be modified to enhance properties like potency, selectivity, and solubility. liverpool.ac.uk

The process begins with the identification of an active compound, or "hit." Subsequent SAR studies, where different parts of the molecule are systematically altered, help to map out the key interaction points. For instance, the N-(4-chlorobenzoyl) group itself is often a critical part of the pharmacophore, providing necessary steric and electronic features for binding. liverpool.ac.uk The glycine portion can act as a linker or provide crucial hydrogen bonding sites.

Virtual screening and molecular modeling are often used to develop a pharmacophore model. This model can then guide the synthesis of new analogues with improved properties. For example, if a hydrogen bond donor is identified as a key pharmacophoric feature, analogues are designed to maintain this feature while altering other parts of the molecule to improve other characteristics. acs.org This iterative process of design, synthesis, and testing allows for the refinement of the pharmacophore, leading to the development of more potent and specific compounds. unime.it

Medicinal Chemistry and Drug Discovery Applications of N 4 Chlorobenzoyl Glycine Scaffold

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with identifying a "hit" compound through high-throughput screening, which is then refined into a more potent and selective "lead" compound. upmbiomedicals.com This lead compound undergoes extensive chemical modification to improve its drug-like properties, a crucial phase known as lead optimization. upmbiomedicals.comresearchgate.net The goal is to achieve a balance of potency, selectivity, and favorable pharmacokinetic and safety profiles before a candidate proceeds to clinical development. upmbiomedicals.com

A key strategy in lead optimization involves modifying the chemical structure of a lead compound to improve its interaction with its biological target. upmbiomedicals.com The N-(4-chlorobenzoyl)glycine scaffold has been instrumental in this process for various targets. For instance, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a), was identified with a reversible inhibitory mechanism (Ki = 8.6 μM). nih.gov Structural optimization of this lead, which contains the 4-chlorobenzoyl moiety, led to the development of a significantly more potent and selective MAGL inhibitor with a Ki of 0.65 μM. nih.gov

Similarly, research into new anti-inflammatory agents has utilized N-(4-substituted phenyl)glycine derivatives. nih.govresearchgate.net The design strategy involved incorporating a glycine (B1666218) derivative to enhance physicochemical and biological properties. nih.govresearchgate.net By modifying the other side of the aromatic ring, researchers were able to synthesize derivatives with significant anti-inflammatory activity. nih.govresearchgate.net For example, certain chalcone (B49325) analogs and their cyclized heterocyclic derivatives showed markedly higher anti-inflammatory activity than other related structures. nih.gov

Table 1: Optimization of MAGL Inhibitors Containing the 4-Chlorobenzoyl Moiety

| Compound | Modification | Inhibition Constant (Ki) |

|---|---|---|

| CL6a (Lead Compound) | (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | 8.6 μM nih.gov |

| Optimized Compound 17b | Structural optimization of the lead | 0.65 μM nih.gov |

Rational Drug Design Approaches for Novel Therapeutic Candidates

Rational drug design leverages the three-dimensional structure of a biological target to design and modify ligands with high affinity and specificity. This approach has been successfully applied to derivatives of the N-(4-chlorobenzoyl)glycine scaffold to create novel therapeutic candidates.

One prominent strategy is molecular hybridization, which combines pharmacophoric elements from different bioactive molecules to create a new hybrid compound with enhanced activity. researchgate.net This approach has been used to design novel microbial DNA gyrase inhibitors based on a quinoline (B57606) scaffold. researchgate.net

Computational methods are central to rational drug design. Virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies are used to predict the binding affinity and orientation of potential drug candidates at the active site of a receptor. acs.orgconicet.gov.ar For example, computational docking can guide the design of N-(4-chlorobenzoyl)glycine derivatives to optimize their interactions with a target. In the development of anti-HIV agents, quinoxaline (B1680401) derivatives were designed using pharmacophore modeling and 3D-QSAR, leading to the synthesis and identification of derivatives with micromolar inhibitory activity. conicet.gov.ar

Another rational design approach involves modifying a lead compound to create new interactions with the target enzyme. In the design of enteropeptidase inhibitors, researchers replaced the glycine moiety of a lead compound with acidic amino acids like aspartic acid and glutamic acid. nih.gov This modification was intended to create new interactions with basic arginine residues in the S2 site of the enzyme, which successfully resulted in a significant enhancement of inhibitory potency. nih.gov

Table 2: Rational Design of Enteropeptidase Inhibitors

| Compound | Moiety Replacing Glycine | Effect on Potency |

|---|---|---|

| 2a | Aspartic Acid | Five-fold enhancement in IC50 nih.gov |

| 2b | Asparagine | Slight improvement in inhibitory activity nih.gov |

| 2c | Glutamic Acid | Increase in enteropeptidase inhibitory activity nih.gov |

Multitargeting Strategies in Drug Design, including Dual Inhibition

Developing drugs that can modulate multiple targets simultaneously is a promising strategy, particularly for complex diseases like cancer where drug resistance is a major challenge. rsc.org The N-(4-chlorobenzoyl)glycine scaffold and its related structures have been incorporated into dual-acting inhibitors.

In the treatment of estrogen receptor-positive (ER+) breast cancer, a multi-targeting approach using dual aromatase-steroid sulfatase inhibitors (DASIs) has been explored. rsc.org Researchers developed DASIs using a common benzofuran (B130515) pharmacophore. While initial derivatives showed high selectivity for one target over the other, further modification led to compounds with potent dual activity. rsc.org Specifically, the addition of a methyl group to the benzofuran ring of a benzofuran ketone sulfamate (B1201201) scaffold resulted in a 4-chloro derivative (19b) that exhibited potent dual inhibition of both aromatase (Arom) and steroid sulfatase (STS). rsc.org

Table 3: Dual Aromatase and Steroid Sulfatase Inhibitory Activity

| Compound | Aromatase IC50 (nM) | Steroid Sulfatase IC50 (nM) |

|---|---|---|

| 4-chloro derivative (19b) | 137 | 48 rsc.org |

| 4-methoxy derivative (19e) | 35 | 164 rsc.org |

This research highlights how strategic placement of substituents, such as the 4-chloro group, on a core scaffold can achieve a balanced inhibitory profile against multiple targets. rsc.org

Development of Chemical Biology Tools and Probes

Beyond direct therapeutic applications, compounds featuring the N-(4-chlorobenzoyl)glycine structure are valuable as chemical biology tools and probes to investigate biological processes. smolecule.comgoogle.com These tools are essential for identifying and validating new drug targets and understanding metabolic pathways. upmbiomedicals.comsmolecule.com

A closely related compound, 4-Chlorohippuric acid (N-(4-chlorobenzoyl)glycine), serves as a biomarker for exposure to certain chlorinated compounds and is used in pharmaceutical research to understand drug metabolism and interactions, particularly those involving cytochrome P450 (CYP) enzymes. smolecule.com Its stability and specific metabolic pathway make it a useful tool for assessing CYP activity. smolecule.com

Furthermore, the 4-chlorobenzoyl group itself has been used as a derivatizing agent in peptide chemistry. cdnsciencepub.com Attaching this group to the N-terminus of peptide esters enhances their crystallinity and confers UV absorption, which greatly facilitates their characterization and detection in chromatography. cdnsciencepub.com This derivatization is achieved under mild conditions without significant racemization, making it a useful method for analyzing complex peptide mixtures, such as those from fungal metabolites. cdnsciencepub.com The development of such molecular probes is a key aspect of modern drug discovery systems. google.com

Q & A

Basic: What are the primary synthetic routes for 4-chlorobenzoyl methyl glycine, and how do reaction conditions influence yield?

4-Chlorobenzoyl methyl glycine can be synthesized via glycine derivatization using 4-chlorobenzoyl chloride. A common approach involves reacting methyl glycinate with 4-chlorobenzoyl chloride under basic conditions (e.g., NaOH or Et₃N) in anhydrous solvents like THF or DCM to minimize hydrolysis . Key variables include:

- Temperature : Reactions at 0–5°C reduce side reactions (e.g., ester hydrolysis).

- Stoichiometry : A 1.2:1 molar ratio of 4-chlorobenzoyl chloride to methyl glycinate improves acylation efficiency.

- Workup : Acidic extraction (HCl) removes unreacted glycinate, while column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield typically ranges from 60–75%, with impurities like unreacted benzoyl chloride detected via TLC or HPLC .

Advanced: How can competing esterification and acylation side reactions be minimized during synthesis?

The glycine ester’s nucleophilicity at the amine vs. ester oxygen determines reaction pathways. To favor acylation:

- Protecting Groups : Temporarily protect the glycine ester’s amine with Boc (tert-butyloxycarbonyl) before benzoylation, followed by deprotection with TFA .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation over esterification .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the benzoyl chloride’s carbonyl.

Post-reaction, LC-MS can identify side products (e.g., methyl ester hydrolysis derivatives), guiding iterative optimization .

Basic: What analytical techniques are suitable for characterizing 4-chlorobenzoyl methyl glycine?

- NMR : ¹H NMR confirms benzoyl group integration (aromatic protons at δ 7.4–8.1 ppm) and methyl ester resonance (δ 3.6–3.8 ppm). ¹³C NMR verifies carbonyl signals (C=O at ~170 ppm) .

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) distinguish functional groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve the compound from impurities. Retention times can be cross-referenced with standards (e.g., 0.65 relative retention for methyl esters in ) .

Advanced: How can conflicting vibrational spectral data for 4-chlorobenzoyl derivatives be resolved?

Discrepancies in FTIR or Raman spectra often arise from conformational isomerism. For example, the benzoyl group’s orientation relative to the glycine backbone affects dipole moments and peak positions. Strategies include:

- Computational Modeling : DFT (Density Functional Theory) simulations (e.g., B3LYP/6-31G*) predict vibrational modes and assign experimental peaks .

- Variable-Temperature Studies : Cooling samples to 77 K reduces thermal motion, sharpening peaks for clearer assignment .

- Isotopic Labeling : Deuterating the methyl group simplifies splitting patterns in overlapping regions .

Basic: What are common impurities in 4-chlorobenzoyl methyl glycine, and how are they quantified?

Typical impurities include:

- Unreacted 4-Chlorobenzoyl Chloride : Detected via HPLC (retention time ~0.50) or GC-MS after derivatization with methanol .

- Hydrolysis Products : 4-Chlorobenzoic acid (HPLC retention ~0.34) and glycine, identified by ninhydrin staining .

- Diacylated Byproducts : Formed from over-reaction, resolved using preparative TLC (silica gel, chloroform/methanol 9:1) .

Advanced: How do steric and electronic effects influence the reactivity of 4-chlorobenzoyl methyl glycine in nucleophilic substitutions?

The electron-withdrawing chloro group on the benzoyl ring enhances the carbonyl’s electrophilicity, favoring nucleophilic attack (e.g., hydrolysis or aminolysis). However, steric hindrance from the methyl ester reduces accessibility. To modulate reactivity:

- Solvent Effects : Use DMSO to stabilize transition states in SN2 reactions.

- Catalysis : Employ lipases for enantioselective hydrolysis of the ester group .

Kinetic studies (e.g., monitoring by UV-Vis at 260 nm) reveal rate constants, guiding condition selection .

Basic: What spectroscopic benchmarks exist for validating synthetic batches?

Reference data from prior studies include:

- ¹H NMR (CDCl₃) : δ 3.72 (s, 3H, COOCH₃), δ 4.12 (d, 2H, CH₂), δ 7.45–8.10 (m, 4H, Ar-H) .

- HPLC : Retention factor (k') of 2.5 on a C18 column with 70% acetonitrile .

- Melting Point : 98–102°C (lit. range) .

Advanced: What strategies improve the stability of 4-chlorobenzoyl methyl glycine in aqueous formulations?

Degradation via ester hydrolysis is mitigated by:

- Lyophilization : Store as a lyophilized powder under argon.

- Buffering : Use pH 6–7 phosphate buffers to avoid acid/base-catalyzed breakdown.

- Co-Solvents : Add 20% propylene glycol to aqueous solutions to reduce water activity .

Stability studies (25°C/60% RH for 6 months) with periodic HPLC checks quantify degradation rates .

Basic: How is 4-chlorobenzoyl methyl glycine used in studying enzyme inhibition?

The compound serves as a substrate analog for glycine-processing enzymes (e.g., glycine decarboxylase). Assays include:

- Kinetic Analysis : Measure Vₘₐₓ and Kₘ using UV-Vis (decrease in NADH at 340 nm) .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzyme active sites .

Advanced: How can computational methods predict the metabolic fate of 4-chlorobenzoyl methyl glycine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.